Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Description
Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a dihydropyrimidinone derivative featuring a methyl ester and an ethylamino substituent. Its core structure comprises a pyrimidinone ring (6-oxo-1,6-dihydropyrimidine) with a methyl ester-linked acetic acid moiety at position 5 and an ethylamino group at position 2.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
methyl 2-[2-(ethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C9H13N3O3/c1-3-10-9-11-5-6(8(14)12-9)4-7(13)15-2/h5H,3-4H2,1-2H3,(H2,10,11,12,14) |
InChI Key |
JEGBIQWPCMFFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C(=O)N1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of ethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and physicochemical differences between Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate and related compounds:
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Ethylamino vs.
- Ester vs. Acid () : The methyl ester in the target compound improves metabolic stability compared to carboxylic acid analogs, which are more polar and prone to rapid renal clearance.
- Bulkier Substituents () : The butyl group in ’s compound increases molecular weight (252.31 g/mol) and lipophilicity, suggesting slower metabolic degradation but reduced aqueous solubility.
Stability and Reactivity
- Steric Effects : The 4-methyl group in and compounds introduces steric hindrance, possibly reducing enzymatic degradation.
Biological Activity
Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 225.24 g/mol. The compound features a pyrimidine ring with an ethylamino substituent and an ester group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O3 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of ethylamine with a suitable pyrimidine derivative under controlled conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions are optimized to ensure high yield and purity of the product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
Case Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively . These results indicate promising potential for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation.
Research Findings : In a recent study, treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 20 µM, indicating effective cytotoxicity .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within microbial and cancer cells. The compound may inhibit key enzymes or pathways critical for cell survival, leading to reduced proliferation or cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
